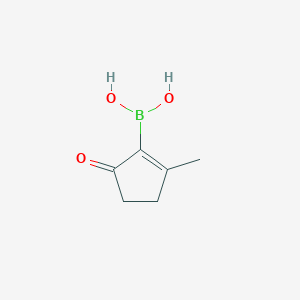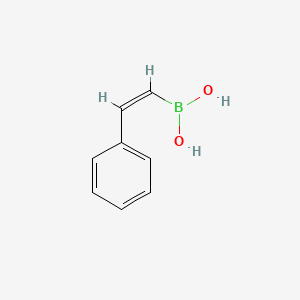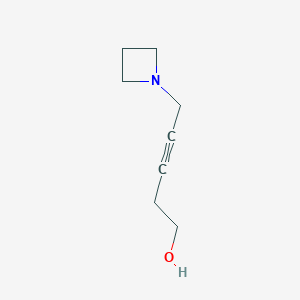
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C6H9BO3 It is a boronic acid derivative featuring a cyclopentenone ring substituted with a methyl group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate cyclopentenone precursor. The process can be summarized as follows:
Hydroboration: The addition of a boron-hydrogen bond across the double bond of the cyclopentenone precursor.
Oxidation: Conversion of the resulting organoborane intermediate to the boronic acid using an oxidizing agent such as hydrogen peroxide or sodium perborate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivative.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Organoboron compounds with various substituents.
Applications De Recherche Scientifique
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid functional group’s ability to interact with enzyme active sites.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This reactivity is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Comparaison Avec Des Composés Similaires
- (2-Methyl-5-oxocyclopent-1-en-1-yl)butyrate
- (2-Methyl-5-oxocyclopent-1-en-1-yl)propionate
- (2-Methyl-3-oxocyclopent-1-en-1-yl)acetate
Comparison: (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity compared to its ester analogs. The boronic acid group allows for unique interactions in cross-coupling reactions and enzyme inhibition, making it a valuable compound in both synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
912675-87-7 |
|---|---|
Formule moléculaire |
C6H9BO3 |
Poids moléculaire |
139.95 g/mol |
Nom IUPAC |
(2-methyl-5-oxocyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-4-2-3-5(8)6(4)7(9)10/h9-10H,2-3H2,1H3 |
Clé InChI |
JIJQAHZWDVEJJR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(CCC1=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)








